3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide
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Overview
Description
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is notable for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 3-hydroxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis, use of green chemistry principles, and nano-catalysis can be employed to enhance yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazolidine ring and benzylidene moiety play crucial roles in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-2-thione: Exhibits antimicrobial activity.
Benzylidene-thiazolidine derivatives: Various derivatives have been studied for their pharmacological properties.
Uniqueness
3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Its dual hydroxyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12N2O4S2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H12N2O4S2/c20-12-6-4-10(5-7-12)8-14-16(23)19(17(24)25-14)18-15(22)11-2-1-3-13(21)9-11/h1-9,20-21H,(H,18,22)/b14-8- |
InChI Key |
ZIXMZMOPNULOOQ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Origin of Product |
United States |
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